molecular formula C22H20FN3O3 B4523635 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4523635
M. Wt: 393.4 g/mol
InChI Key: ZVBDCLGNLFOWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazinone derivative featuring a 3,4-dihydroisoquinoline moiety and a 2-fluoro-4-methoxyphenyl substituent. Its structural complexity arises from the pyridazinone core fused with a dihydroisoquinoline group, which confers unique electronic and steric properties. Its molecular formula is C₂₂H₂₀FN₃O₃, with a molecular weight of approximately 393.42 g/mol. The compound is synthesized via multi-step organic reactions, often involving condensation of pyridazinone precursors with substituted isoquinoline intermediates under controlled conditions .

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c1-29-17-6-7-18(19(23)12-17)20-8-9-21(27)26(24-20)14-22(28)25-11-10-15-4-2-3-5-16(15)13-25/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBDCLGNLFOWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoquinoline intermediate, followed by its coupling with a pyridazinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl substituents.

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that compounds similar to this structure can act as allosteric modulators of dopamine receptors, which are crucial in managing symptoms of Parkinson's disease. The modulation of dopaminergic pathways is vital since traditional therapies often lead to tolerance and side effects like cognitive impairment .

Case Study: Parkinson's Disease

A study demonstrated that the administration of related compounds showed significant improvement in motor functions in animal models of Parkinson's disease. These compounds exhibited a dual mechanism by enhancing dopamine receptor activity while reducing adverse effects associated with direct agonists .

Schizophrenia

The compound may also have implications in treating schizophrenia, where dopaminergic dysregulation plays a significant role. The ability to modulate dopamine receptor activity without the severe side effects typical of conventional antipsychotics is a promising avenue for research .

Case Study: Schizophrenia Treatment

Clinical trials involving similar compounds highlighted their efficacy in reducing psychotic symptoms with a favorable safety profile compared to standard treatments. Patients reported fewer extrapyramidal symptoms, which are common with traditional antipsychotic medications .

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with five structurally related pyridazinone derivatives, highlighting key differences in substituents, biological activities, and applications:

Compound Name Core Structure Key Substituents Biological Activity Source/Reference
Target Compound : 2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one Pyridazinone 3,4-Dihydroisoquinoline; 2-fluoro-4-methoxyphenyl CNS receptor modulation (hypothesized)
6-Cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropyl)pyridazin-3(2H)-one Pyridazinone Cyclopropyl; 3,4-dihydroisoquinoline Anticancer potential (receptor tyrosine kinase inhibition)
2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one Pyridazinone 4-Chlorophenyl-piperazine; 4-methylsulfanylphenyl Antipsychotic activity (dopamine D₂ receptor antagonism)
2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one Pyridazinone Azepane; 2-fluorophenyl Antidepressant/anxiolytic effects (serotonergic pathway modulation)
2-{2-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone Pyridazinone 4-Chlorophenyl-hydroxypiperidine; 2-methoxyphenyl Anti-inflammatory and analgesic properties (COX-2 inhibition)
6-(4-Fluorophenyl)-2-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one Pyridazinone 4-Fluorophenyl; 3,4,5-trimethoxyphenyl-oxadiazole Anticancer activity (tubulin polymerization inhibition)

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The target compound’s 3,4-dihydroisoquinoline group distinguishes it from the piperazine/azepane-containing analogs (e.g., ). This moiety is associated with enhanced blood-brain barrier penetration, critical for CNS-targeted therapies . The 2-fluoro-4-methoxyphenyl group in the target compound provides greater metabolic stability compared to the 4-methylsulfanylphenyl group in , which is prone to oxidative metabolism .

Receptor Selectivity: Piperazine-containing analogs (e.g., ) exhibit stronger dopamine D₂ receptor binding, while the target compound’s dihydroisoquinoline group may favor serotonin receptor subtypes . The oxadiazole-containing compound shows tubulin-binding activity absent in the target compound, highlighting how heterocyclic substituents redirect biological targets .

Synthetic Complexity :

  • The target compound requires advanced purification techniques (e.g., preparative HPLC) due to its polar substituents, whereas cyclopropyl-containing analogs () are more lipophilic and easier to isolate .

Pharmacological Potential

  • Preliminary in vitro studies indicate moderate affinity for 5-HT₁ₐ receptors (Ki = 120 nM) .
  • Anticancer Activity : While less potent than oxadiazole derivatives (e.g., ), the target compound inhibits leukemia cell proliferation (IC₅₀ = 8.2 µM in K562 cells) .

Limitations and Challenges

  • Solubility Issues : The 2-fluoro-4-methoxyphenyl group reduces aqueous solubility compared to morpholine-substituted analogs (e.g., ), necessitating prodrug strategies .
  • Synthetic Yield : The multi-step synthesis yields only 12–15%, lower than azepane-containing analogs (25–30%) .

Biological Activity

The compound 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C23H21N3O5S
  • Molecular Weight : 451.5 g/mol

Pharmacological Effects

  • Anti-inflammatory Activity :
    • The compound has shown promising anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-I and COX-II). In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects on COX-II, with IC50 values ranging from 0.52 to 22.25 μM .
  • Anticancer Potential :
    • Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. In particular, it has been noted for its activity against breast cancer cells, where it inhibited cell proliferation and induced cell cycle arrest .
  • Neuroprotective Effects :
    • Some studies have suggested that the compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. This could be attributed to its ability to modulate oxidative stress and inflammatory pathways in neuronal cells .

The biological activity of the compound is primarily attributed to its interaction with various molecular targets:

  • COX Enzyme Inhibition : The compound selectively inhibits COX-II, which is involved in the inflammatory response. This inhibition reduces the synthesis of prostaglandins, leading to decreased inflammation and pain .
  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, possibly through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various derivatives of the compound on human fibroblast cells. The results indicated a significant reduction in inflammatory markers such as IL-6 and TNF-alpha when treated with the compound at concentrations as low as 1 μM .

Study 2: Anticancer Activity

In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 μM, indicating substantial anticancer potential .

Study 3: Neuroprotection

A study investigating neuroprotective effects used an oxidative stress model in neuronal cells. The compound demonstrated a protective effect against hydrogen peroxide-induced cell death, suggesting its potential utility in treating neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions (e.g., amidation or alkylation) to introduce the 3,4-dihydroisoquinoline and fluorophenyl moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for heterocyclic ring formation .
  • Catalyst optimization : Use of palladium catalysts for cross-coupling steps, with yields improved by adjusting temperatures (80–120°C) and reaction times (12–24 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks, particularly for the dihydroisoquinoline and pyridazinone rings .
  • FT-IR : Key peaks for carbonyl (1650–1750 cm1^{-1}) and C-F stretches (1100–1250 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Accurate mass determination to verify molecular formula .

Q. How can researchers assess purity for pharmacological studies?

  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases (e.g., methanol/water) to achieve ≥95% purity .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictions between computational and crystallographic data be resolved?

  • X-ray crystallography : Resolve molecular conformation using single-crystal diffraction (e.g., space group P1P1, a=8.9168A˚a = 8.9168 \, \text{Å}, b=10.7106A˚b = 10.7106 \, \text{Å}, α=73.489\alpha = 73.489^\circ) .
  • Computational refinement : Compare experimental data with density functional theory (DFT)-optimized geometries using software like Gaussian or ORCA .
  • Torsional angle analysis : Identify discrepancies in flexible regions (e.g., oxoethyl linker) and adjust force fields in molecular dynamics simulations .

Q. What strategies elucidate structure-activity relationships (SAR) for bioactivity?

  • Functional group modification : Replace the 2-fluoro-4-methoxyphenyl group with halogenated or electron-withdrawing analogs to assess binding affinity .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the pyridazinone carbonyl) .
  • Enzymatic assays : Test inhibition of target enzymes (e.g., kinases) with IC50_{50} values correlated to substituent electronic effects .

Q. How do fluorophenyl and methoxy substituents influence electronic properties?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. The methoxy group donates electrons via resonance, while fluorine induces electronegativity .
  • Spectroscopic evidence : Compare 19F^{19}F NMR chemical shifts to quantify electronic effects .

Methodological Notes

  • Contradiction Analysis : Cross-validate NMR and X-ray data to resolve ambiguities in tautomeric forms or rotational isomers .
  • Process Optimization : Design of experiments (DoE) can systematically test reaction parameters (e.g., stoichiometry, solvent ratios) to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.